N-Hydroxy-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide
Description
Properties
Molecular Formula |
C13H10N2O5 |
|---|---|
Molecular Weight |
274.23 g/mol |
IUPAC Name |
N-hydroxy-4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzamide |
InChI |
InChI=1S/C13H10N2O5/c16-13(14-17)10-4-1-9(2-5-10)3-6-11-7-8-12(20-11)15(18)19/h1-8,17H,(H,14,16)/b6-3+ |
InChI Key |
OFKXDJFPAVUJAL-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)NO |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide typically involves the nitration of furan derivatives followed by condensation reactions. One common method involves the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then subjected to further reactions to introduce the vinyl and benzamide groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form various oxidation products.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different biological activities.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzamide derivatives, including N-Hydroxy-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide. These compounds exhibit broad-spectrum activity against various pathogens. For instance, derivatives with similar structures have shown effectiveness against drug-resistant strains of bacteria, such as Staphylococcus aureus and Klebsiella pneumoniae, with Minimum Inhibitory Concentration (MIC) values as low as 1.95 µg/ml . This suggests potential for developing new antibiotics based on this compound.
Antitumor Properties
this compound has also been investigated for its antitumor effects. Compounds within this chemical class have demonstrated the ability to inhibit specific cancer cell lines by targeting key pathways involved in tumor growth and metastasis. For example, structure-activity relationship studies indicate that modifications to the benzamide structure can enhance cytotoxicity against cancer cells, making it a candidate for further research in cancer therapeutics .
Biochemical Applications
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor, particularly in relation to kinases involved in cancer progression. Similar benzamide derivatives have been identified as effective inhibitors of RET kinase, which is crucial in certain cancers. This inhibition could lead to reduced tumor proliferation and improved patient outcomes in targeted therapies .
Mechanism of Action
Understanding the mechanism by which this compound exerts its effects is critical. Studies suggest that the presence of the nitrofuran moiety enhances electron affinity, allowing for better interaction with biological targets such as enzymes or receptors involved in disease pathways .
Material Science
Polymeric Applications
Beyond biological applications, this compound can be utilized in material science, particularly in the development of polymers with enhanced properties. The incorporation of nitrofuran derivatives into polymer matrices has shown promise in creating materials with improved mechanical strength and resistance to degradation .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on Antimicrobial Activity | Demonstrated broad-spectrum efficacy against drug-resistant bacteria | Potential development of new antibiotic therapies |
| Cancer Cell Line Inhibition | Identified as a potent inhibitor of RET kinase | Could lead to novel cancer treatments |
| Polymer Enhancement | Improved mechanical properties when incorporated into polymer matrices | Advancements in material durability and application |
Mechanism of Action
The mechanism of action of N-Hydroxy-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide involves the inhibition of bacterial enzymes. The nitrofuran moiety is reduced within the bacterial cell, leading to the formation of reactive intermediates that can damage bacterial DNA and other cellular components. This results in the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Structural Differentiation :
- HPAPB incorporates a phenylacetyl group, enhancing lipophilicity and tumor penetration.
- AR-42 features a branched 3-methyl-2-phenylbutyryl chain, improving target affinity.
- The target compound replaces these groups with a nitrofuran-vinyl motif, which may confer redox-activated cytotoxicity or antiparasitic properties .
Antiparasitic/Antimicrobial Analogs
Compounds with nitrofuran or benzamide motifs often show antiparasitic activity:
- Compound 363 (N-hydroxy-4-[2-(3-methoxyphenyl)acetamido]benzamide) : Synthesized alongside D16 (1-N-hydroxy-4-N-[(2-methoxyphenyl)methyl]benzene-1,4-dicarboxamide), tested for antiparasitic efficacy .
- N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide : Features a benzimidazole-pyrazole hybrid structure with reported antibacterial properties .
Key Differences :
Combination Therapy Candidates
Some analogs are optimized for synergistic effects in combination regimens:
Comparison :
- The target compound lacks the ethoxy linker and benzofuran group present in combination therapy candidates, suggesting divergent mechanisms of action .
Tabulated Comparison of Key Compounds
Research Implications and Gaps
- Structural-Activity Relationships (SAR) : The nitrofuran group in the target compound may enhance redox-mediated cytotoxicity but requires validation against HDAC or microbial targets .
- Pharmacokinetics : Data on the target compound’s absorption, metabolism, and toxicity are absent, unlike HPAPB or AR-42, which have established profiles .
- Synergistic Potential: Combining the target compound with chemotherapeutics (e.g., FOLFOX) remains unexplored but could mirror the success of benzofuran-linked analogs .
Biological Activity
N-Hydroxy-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide, a compound with the empirical formula , has garnered attention for its potential biological activities, particularly in antimicrobial and antiprotozoal applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including structural properties, mechanisms of action, and relevant case studies.
The compound features a hydroxyl group and a nitrofuran moiety, which are essential for its biological activity. The molecular weight is approximately 258.25 g/mol, and its structure can be represented as follows:
1. Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria. A study reported minimum inhibitory concentration (MIC) values ranging from 1.95 to 500 µg/ml against common pathogens such as Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli . Notably, the compound showed enhanced activity against drug-resistant strains, making it a candidate for further development in treating resistant infections.
| Microorganism | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 1.95 |
| Bacillus subtilis | 3.9 |
| Klebsiella pneumoniae | 7.8 |
| Escherichia coli | 500 |
2. Antifungal Activity
In addition to its antibacterial effects, the compound has demonstrated antifungal activity. It was tested against Candida albicans and showed promising results, indicating its potential as a broad-spectrum antifungal agent .
Antiprotozoal Activity
The compound has also been evaluated for its antiprotozoal properties against parasites such as Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. In vitro studies have shown that it possesses effective antiprotozoal activity with EC50 values indicating significant potency .
| Protozoan Parasite | EC50 (µM) |
|---|---|
| Trypanosoma brucei | 1.68 |
| Trypanosoma cruzi | Not reported |
| Leishmania donovani | Not reported |
The biological activity of this compound is believed to be linked to its ability to interact with cellular targets within microorganisms. The presence of the nitrofuran group is thought to enhance its reactivity and facilitate interactions with nucleic acids or proteins in microbial cells. Studies employing density functional theory (DFT) have indicated that the compound may act through electrophilic attack mechanisms on reactive sites within target molecules .
Toxicity and Safety Profile
Toxicological assessments have been conducted to evaluate the safety profile of the compound. The Ames test indicated mutagenic potential; however, further studies are needed to fully elucidate the safety parameters concerning human use . Parameters such as hERG inhibition were assessed, showing medium risk levels which suggest caution in therapeutic applications .
Case Studies
A notable case study involved the synthesis and evaluation of various analogs of this compound, where modifications to the benzamide structure were systematically analyzed for their impact on biological activity. These studies revealed that specific substitutions could enhance potency against targeted pathogens while reducing cytotoxicity towards mammalian cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-Hydroxy-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via condensation reactions. For example, a related nitrofuran derivative (N’-((5-nitrofuran-2-yl)methylene)benzohydrazide) was synthesized by refluxing 5-nitro-2-furaldehyde with benzohydrazide in ethanol catalyzed by acetic acid . Optimization includes controlling pH (e.g., sodium bicarbonate to maintain alkalinity during benzoylation steps, as seen in N-Benzoyl-N-Phenylhydroxylamine synthesis ), adjusting stoichiometry, and using inert atmospheres to minimize side reactions. Reaction monitoring via TLC ensures intermediate purity.
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity by matching proton/carbon shifts to predicted values (e.g., as in ’s benzamide derivatives).
- HPLC : Quantify purity using reverse-phase chromatography with UV detection at λ = 254 nm.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (±5 ppm accuracy).
- Elemental Analysis : Verify C, H, N, O percentages within 0.4% of theoretical values.
Q. What in vitro assays are suitable for evaluating the antimicrobial activity of this compound?
- Methodological Answer :
- Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to determine MIC (Minimum Inhibitory Concentration).
- Time-Kill Kinetics : Assess bactericidal/fungicidal activity over 24 hours.
- Biofilm Inhibition : Use crystal violet staining to quantify biofilm disruption (as in ’s antimicrobial protocols).
- Cytotoxicity Screening : Employ mammalian cell lines (e.g., HEK293) to rule out nonspecific toxicity.
Advanced Research Questions
Q. How do structural modifications of the benzamide or nitrofuran moieties influence biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Replace the nitrofuran with other heterocycles (e.g., thiophene) to assess antimicrobial specificity.
- Modify the vinyl linker length to evaluate steric effects on target binding.
- Pharmacophore Modeling : Use software like Schrödinger’s Phase to identify critical hydrogen-bonding groups (e.g., the N-hydroxyamide) for HDAC inhibition .
- Case Study : In , trifluoromethyl substitution enhanced thermal stability, suggesting similar strategies for improving compound half-life.
Q. What computational methods can predict the compound’s interaction with target enzymes like HDACs?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding poses against HDAC isoforms (e.g., HDAC6). Parameters: grid box centered on the catalytic Zn²⁺ ion, Lamarckian genetic algorithm.
- Molecular Dynamics (MD) Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).
- Free Energy Calculations : Apply MM-PBSA to estimate binding affinity (ΔG < -8 kcal/mol indicates strong inhibition) .
Q. How should researchers address discrepancies in biological activity data across different studies?
- Methodological Answer :
- Standardized Assays : Replicate experiments using CLSI (Clinical and Laboratory Standards Institute) guidelines for antimicrobial testing.
- Batch-to-Batch Variability : Characterize each synthesis batch via HPLC and NMR to ensure consistency.
- Controlled Variables : Maintain identical cell culture conditions (e.g., passage number, serum concentration) to minimize experimental noise.
- Meta-Analysis : Use tools like RevMan to statistically integrate conflicting data, weighing studies by sample size and methodology rigor .
Data Analysis and Contradiction Resolution
Q. What analytical strategies resolve conflicting results in enzyme inhibition assays?
- Methodological Answer :
- Dose-Response Curves : Plot IC₅₀ values across multiple replicates (n ≥ 3) to assess reproducibility.
- Enzyme Source Comparison : Test HDACs from different suppliers to rule out isoform variability.
- Orthogonal Assays : Validate inhibition using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) alongside colorimetric methods .
Q. How can researchers optimize experimental design to minimize oxidative degradation of the nitrofuran moiety?
- Methodological Answer :
- Light Protection : Store solutions in amber vials and conduct experiments under reduced light.
- Antioxidant Additives : Include 0.1% ascorbic acid in buffers to prevent nitro-group reduction.
- Stability Studies : Use LC-MS to track degradation products over time (e.g., nitro-to-amine conversion).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
